1-Boc-Oxindole-5-boronic acid
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Overview
Description
1-Boc-Oxindole-5-boronic acid is a boronic acid derivative that features an oxindole core with a boronic acid functional group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom
Mechanism of Action
Target of Action
The primary target of 1-Boc-Oxindole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action affects this pathway, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by the reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . These conditions are generally mild and functional group tolerant, contributing to the compound’s efficacy . The compound is also relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
1-Boc-Oxindole-5-boronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it is involved in the protodeboronation of alkyl boronic esters, a process that is not well developed .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the Suzuki-Miyaura coupling reaction, this compound participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited . It is known that pinacol boronic esters, which include this compound, are usually bench stable, easy to purify, and often commercially available .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the Suzuki-Miyaura coupling reaction, a key metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-Oxindole-5-boronic acid can be synthesized through various synthetic routes. One common method involves the borylation of 1-Boc-oxindole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-Oxindole-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form the corresponding alcohol or reduced to form the corresponding alkane.
Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Alkanes: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
1-Boc-Oxindole-5-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and other diseases.
Industry: Utilized in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
1-Boc-Indole-2-boronic acid: Similar in structure but with the boronic acid group at the 2-position instead of the 5-position.
1-Boc-5-methoxyindole-2-boronic acid: Features a methoxy group at the 5-position and a boronic acid group at the 2-position.
Uniqueness: 1-Boc-Oxindole-5-boronic acid is unique due to the specific positioning of the boronic acid group at the 5-position of the oxindole core. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other boronic acid derivatives.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3H-indol-5-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(14(18)19)6-8(10)7-11(15)16/h4-6,18-19H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKKSRXRLPRCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681540 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-64-8 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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